2-Chloro-1,1-difluoroethylene

Description

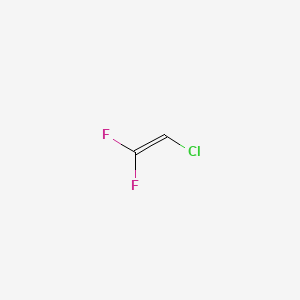

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2/c3-1-2(4)5/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHNTJCVPNKCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073898 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19576 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

359-10-4 | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,1-difluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 2-chloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,1-DIFLUOROETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGF1P560AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,1-difluoroethylene

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-1,1-difluoroethylene, a halogenated alkene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines general experimental approaches for property determination, and presents a logical workflow for its potential synthesis.

Chemical Identity and Synonyms

This compound, also known by its refrigerant designation HCFC-1122, is an unsaturated hydrochlorofluorocarbon.[1] Its chemical structure consists of a carbon-carbon double bond with two fluorine atoms on one carbon and a chlorine atom and a hydrogen atom on the other.

Synonyms:

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and safety considerations. The following table summarizes its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₂HClF₂ | [1][2] |

| Molecular Weight | 98.48 g/mol | [1][3] |

| CAS Number | 359-10-4 | [1][2] |

| Boiling Point | -17.7 °C | [1][2] |

| Melting Point | -138.5 °C | [1][2] |

| Density | 1.274 g/cm³ | [2] |

| Vapor Pressure | 3266.0 ± 0.1 mmHg at 25°C | [5] |

| Flash Point | -75 °C | [2] |

| Refractive Index | 1.345 | [2][5] |

| Physical State | Liquefied gas | [3] |

Molecular Structure and Spectroscopic Data

2-Chloro-1,1-difluoroethene has a planar structure.[1] The bond lengths and angles have been determined as follows:

-

Bond Lengths (Å):

-

Bond Angles (°):

The infrared spectrum of this compound shows strong absorption bands at 751.1 cm⁻¹, 970.2 and 971.5 cm⁻¹, 1200.7 cm⁻¹, 1341.7 cm⁻¹, and 1747.5 cm⁻¹.[1]

Experimental Protocols for Physical Property Determination

The physical properties listed in this guide are well-established and are typically determined using standardized methodologies recognized by international bodies such as ASTM International and the OECD. Detailed, novel experimental protocols for these fundamental measurements are not commonly found in recent literature. The following outlines the general principles of the methods used:

-

Boiling Point: Determined by distillation or using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Melting Point: Typically measured using a melting point apparatus, where a small sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

-

Density: For a liquefied gas, density can be determined using a pycnometer designed for volatile liquids or by using a densitometer that measures the oscillation frequency of a U-tube containing the sample.

-

Vapor Pressure: Measured using a static or dynamic method. A common static method involves a manometer to measure the pressure of the vapor in equilibrium with its liquid in a closed container at a specific temperature.

-

Flash Point: Determined using a closed-cup or open-cup flash-point tester. The sample is heated, and an ignition source is periodically passed over it to determine the lowest temperature at which the vapors will ignite.

Synthesis and Reactivity

This compound can be formed as a contaminant in the production of HFC-134a, for instance, through the elimination of hydrogen fluoride (HF) from 2-chloro-1,1,1-trifluoroethane (HCFC-133a).[1]

The following diagram illustrates a potential synthesis pathway for this compound.

References

An In-Depth Technical Guide to 2-Chloro-1,1-difluoroethylene (CAS 359-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,1-difluoroethylene, with the Chemical Abstracts Service (CAS) number 359-10-4, is a halogenated olefin of significant interest in synthetic chemistry.[1] Its unique electronic and steric properties, arising from the presence of two fluorine atoms and a chlorine atom attached to the double bond, make it a valuable precursor for the synthesis of a variety of fluorine-containing molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, key chemical reactions, and safety considerations, with a focus on its potential applications in research and development, including the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂HClF₂ | [1][2] |

| Molecular Weight | 98.48 g/mol | [1][3] |

| CAS Number | 359-10-4 | [1][2] |

| Appearance | Colorless gas | [4] |

| Melting Point | -138.5 °C | [1] |

| Boiling Point | -17.7 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | -74.5 ± 16.6 °C | [2] |

| Solubility | Information not readily available |

Synthesis and Production

This compound can be synthesized through several routes, primarily involving the dehydrohalogenation of saturated precursors.

Dehydrochlorination of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b)

A primary industrial method for the synthesis of this compound is the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b).[1] This reaction is typically carried out at high temperatures.

Experimental Protocol: Dehydrochlorination of 1,2-Dichloro-1,1-difluoroethane (HCFC-132b) [1]

Objective: To synthesize this compound by the thermal dehydrochlorination of 1,2-dichloro-1,1-difluoroethane.

Materials:

-

1,2-dichloro-1,1-difluoroethane (HCFC-132b)

-

Optionally, carbon tetrachloride as a promoter

-

High-temperature tube furnace

-

Condensation trap cooled with a suitable refrigerant (e.g., dry ice/acetone)

-

Gas flow controllers

Procedure:

-

Set up a tube furnace capable of reaching and maintaining a temperature of 600 °C.

-

Pass a stream of 1,2-dichloro-1,1-difluoroethane, optionally mixed with a small amount of carbon tetrachloride, through the heated tube.

-

The gaseous product stream exiting the furnace is passed through a cold trap to condense the this compound and any unreacted starting material.

-

The collected condensate can be purified by fractional distillation to yield pure this compound.

-

A yield of approximately 70% can be expected under optimized conditions.

Dehydrofluorination of 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

This compound can also be formed as a byproduct during the synthesis of 1,1,1,2-tetrafluoroethane (HFC-134a) from 1,1,1-trifluoro-2-chloroethane (HCFC-133a) via dehydrofluorination.[1]

References

Unveiling the Molecular Architecture of 2-Chloro-1,1-difluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bond angles of 2-Chloro-1,1-difluoroethylene (C₂HClF₂), a molecule of interest in various chemical and pharmaceutical applications. This document summarizes key structural data, details the experimental methodologies used for its characterization, and visualizes relevant chemical pathways.

Molecular Structure and Geometry

This compound adopts a planar geometry, with all constituent atoms lying in the same plane. This structural characteristic is a consequence of the sp² hybridization of the two carbon atoms, which are linked by a double bond. The molecule's asymmetry, arising from the different halogen substituents on the carbon atoms, leads to a distinct distribution of electron density and specific bond parameters.

Data Presentation: Structural Parameters

The precise bond lengths and angles within the this compound molecule have been determined through experimental techniques such as microwave spectroscopy and gas electron diffraction. The key quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Bond Lengths of this compound

| Bond | Length (Å) |

| C=C | 1.303 |

| C-Cl | 1.731 |

| C-F (geminal to H) | 1.321 |

| C-F (geminal to Cl) | 1.320 |

| C-H | 1.083 |

Table 2: Bond Angles of this compound

| Angle | Angle (°) |

| ∠FCF | 110.5 |

| ∠FCC (Cl) | 121.0 |

| ∠FCC (H) | 128.3 |

| ∠CCF (geminal to H) | 123.4 |

| ∠CCF (geminal to Cl) | 126.1 |

| ∠CCH | 128.3 |

| ∠CCCl | 121.0 |

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on sophisticated experimental techniques that probe the molecule's properties in the gas phase, free from intermolecular interactions. The primary methods employed are Gas Electron Diffraction and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the precise geometry of molecules in the gaseous state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the molecule's constituent atoms.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector (historically, photographic plates, but now often electronic detectors). The pattern consists of a series of concentric rings, with the intensity and angle of scattering dependent on the internuclear distances within the molecule.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By applying mathematical transformations (e.g., Fourier analysis) to the diffraction data, a radial distribution curve is generated. This curve provides information about the probabilities of finding specific internuclear distances.

-

Structural Refinement: The experimental radial distribution curve is compared to theoretical curves calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are refined using a least-squares fitting procedure until the calculated curve best matches the experimental data.

Fourier Transform Microwave (FTMW) Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived.

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of this compound, often seeded in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber via a pulsed nozzle. This creates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Pulse Excitation: The jet-cooled molecules are subjected to a short, high-power microwave pulse. If the frequency of the microwave radiation matches a rotational transition of the molecule, the molecules are coherently excited into a higher rotational energy level.

-

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal as they relax back to their ground state. This decaying signal is known as the Free Induction Decay (FID).

-

Fourier Transformation: The FID signal, which is in the time domain, is detected and digitized. A Fourier transform is then applied to the FID to convert it into a frequency-domain spectrum. This spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecule.

-

Spectral Analysis and Structural Determination: The frequencies of the rotational transitions are measured with high precision. For different isotopic species of the molecule (e.g., containing ¹³C or ³⁷Cl), the rotational spectra are also recorded. The rotational constants (A, B, and C) are determined from the analysis of these spectra. By analyzing the rotational constants for multiple isotopologues, a complete and highly accurate three-dimensional structure of the molecule can be determined using Kraitchman's equations.

Chemical Pathways and Logical Relationships

To visualize the chemical context of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways.

Synthesis of this compound

One common method for the synthesis of this compound is through the dehydrofluorination of 1-chloro-1,1,2-trifluoroethane (HCFC-133a).

Caption: Synthesis of this compound from HCFC-133a.

Reaction with Cyclopentadiene

This compound can undergo a [4+2] cycloaddition reaction (Diels-Alder reaction) with cyclopentadiene to form a bicyclic adduct.

Caption: Diels-Alder reaction of this compound.

This technical guide provides a foundational understanding of the molecular characteristics of this compound. The presented data and methodologies are essential for researchers and professionals working with this compound in various scientific and industrial contexts.

Spectroscopic Profile of 2-Chloro-1,1-difluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-1,1-difluoroethylene (C₂HClF₂), a compound of interest in various chemical manufacturing processes and as a metabolite of the anesthetic halothane. This document collates available quantitative spectroscopic data, outlines relevant experimental methodologies, and presents a key reaction pathway visualization to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, covering infrared (IR) spectroscopy and mass spectrometry (MS). While extensive searches have been conducted, detailed, publicly available experimental ¹H, ¹⁹F, and ¹³C NMR data (chemical shifts and coupling constants) for this specific isomer remain limited. The data presented is compiled from various sources, including the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3135.9 | C-H stretch | Weak |

| 1747.5 | C=C stretch | Strong |

| 1341.7 | C-F stretch | Strong |

| 1200.7 | C-F stretch | Strong |

| 971.5, 970.2 | CH wag | Strong |

| 844.9, 842.8 | C-Cl stretch | Weak |

| 751.1 | CF₂ scissors | Strong |

| 578.0, 577.4 | CF₂ wag | Weak |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides a fragmentation pattern useful for its identification. The NIST WebBook is a primary source for this data. Due to licensing restrictions, a graphical representation of the spectrum cannot be reproduced here. Researchers are advised to consult the NIST database for the full spectrum. The major fragments are typically observed at m/z values corresponding to the parent ion and its subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not widely published. However, standard methodologies for volatile organic compounds (VOCs) are applicable.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to infrared radiation, such as KBr or NaCl.

-

Sample Preparation: As this compound is a gas at room temperature, the gas cell is first evacuated. A small amount of the gaseous sample is then introduced into the cell to a desired pressure.

-

Data Acquisition:

-

A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental interferences.

-

The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the sample.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Parameters: A typical spectral range for analysis is 4000-400 cm⁻¹. The resolution is typically set to 4 cm⁻¹, and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Methodology:

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.

-

Sample Introduction: A gaseous sample or a solution of the compound in a volatile solvent is injected into the GC inlet. For gaseous samples, a gas-tight syringe is used.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated hydrocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of the compound. The specific temperatures and ramp rate will depend on the column and the other components in the sample.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Reaction Pathway Visualization

This compound undergoes decomposition when irradiated with ultraviolet (UV) light, leading to the formation of difluorovinylidene, a reactive carbene intermediate. This photochemical reaction is a key aspect of its chemical reactivity.

Caption: UV-induced decomposition of this compound.

Infrared spectrum analysis of 2-Chloro-1,1-difluoroethylene

An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound, a significant compound in various chemical syntheses and a subject of atmospheric monitoring. This document summarizes key spectroscopic data, details experimental protocols, and visualizes the analytical workflow.

Infrared Spectroscopic Data

The infrared spectrum of this compound (also referred to as R1122) has been characterized through gas-phase Fourier Transform Infrared (FTIR) spectroscopy. The fundamental vibrational frequencies and their corresponding assignments are crucial for the identification and quantification of this molecule.

Table 1: Fundamental Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Vibrational Assignment |

| ν₁ | 3135.9 | C-H stretch |

| ν₂ | 1747.5 | C=C stretch |

| ν₃ | 1341.7 | CH rock |

| ν₄ | 1200.7 | Asymmetric CF₂ stretch |

| ν₅ | 971.5, 970.2 | Symmetric CF₂ stretch |

| ν₆ | 844.9, 842.8 | C-Cl stretch |

| ν₇ | 578.0, 577.4 | CF₂ wag |

| ν₁₀ | 751.1 | CF₂ rock |

This data is compiled from spectroscopic studies.[1][2] For detailed theoretical and experimental correlation, refer to the primary literature.

Table 2: Infrared Absorption Data for this compound

| Frequency (cm⁻¹) | Absorption Intensity |

| 751.1 | Strong |

| 971.5, 970.2 | Strong |

| 1200.7 | Strong |

| 1341.7 | Strong |

| 1747.5 | Strong |

| 578.0, 577.4 | Weaker |

| 844.9, 842.8 | Weaker |

| 3135.9 | Weaker |

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The following protocol outlines the methodology for obtaining the gas-phase infrared spectrum of this compound, based on established research.[1]

Instrumentation

-

Spectrometer: A Bruker Vertex 70 FTIR instrument is a suitable example of a high-resolution spectrometer for this analysis.[1]

-

Gas Cell: A double-walled stainless steel cell equipped with KBr windows is utilized. A typical optical path length is 134.0 (±0.5) mm.[1]

Procedure for Vibrational Analysis

-

Spectral Range: The infrared spectra are recorded within the range of 400–6500 cm⁻¹.[1]

-

Temperature: The analysis is conducted at room temperature.[1]

-

Sample Pressure: The pressure of the gaseous this compound inside the cell is varied, for instance, in the range of 2.7–200 hPa, to acquire a series of spectra.[1]

-

Signal Averaging: To improve the signal-to-noise ratio, 128 scans are typically averaged for each spectrum.[1]

Procedure for Absorption Cross-Section Measurement

-

Constant Temperature: Measurements are performed at a constant temperature of 298.0 (±0.5) K.[1]

-

Pressure Variation: The pressure of the analyte gas is varied within a specific range, such as 2.7–112 hPa.[1]

-

Pressure Broadening: To minimize bias from finite resolution and instrumental distortion, an inert gas like Nitrogen (N₂) is added to achieve a constant total pressure (e.g., 101 kPa).[1]

-

Enhanced Signal-to-Noise: The number of acquired interferograms is increased, up to 256, to further improve the quality of the spectra.[1]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for the infrared spectrum analysis of this compound is depicted in the following diagram.

Caption: Workflow for the Infrared Spectrum Analysis of this compound.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-1,1-difluoroethylene (C₂HClF₂). The following sections detail the predicted chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, offering valuable insights for the structural elucidation and characterization of this fluorinated alkene.

Predicted NMR Spectral Data

The NMR spectrum of this compound is characterized by distinct signals for its single proton, two carbon atoms, and two fluorine atoms. The asymmetry of the molecule leads to non-equivalent fluorine environments, resulting in complex spin-spin coupling patterns. The predicted spectral parameters are summarized in the table below.

| Nucleus | Atom | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| ¹H | H | 6.35 | ²JH-F(cis) = 4.5 |

| ²JH-F(trans) = 21.0 | |||

| ¹³C | C1 (=CF₂) | 150.1 | ¹JC-F ≈ 290-300 |

| ²JC-Cl = not typically observed | |||

| C2 (=CHCl) | 115.8 | ¹JC-H ≈ 160 | |

| ²JC-F ≈ 20-30 | |||

| ¹⁹F | F(cis to H) | -88.0 | ²JF-H = 4.5 |

| ³JF-F = 35.0 | |||

| F(trans to H) | -102.0 | ²JF-H = 21.0 | |

| ³JF-F = 35.0 |

Experimental Protocols

While specific experimental conditions can vary, a general protocol for acquiring high-resolution NMR spectra of this compound is outlined below.

Sample Preparation:

A solution of this compound is typically prepared in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆. The concentration is usually in the range of 5-10 mg/mL. A standard internal reference, such as tetramethylsilane (TMS), is added for accurate chemical shift calibration.

NMR Spectrometer:

Data acquisition is performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. A multinuclear probe is required to observe ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy:

Standard one-dimensional proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Spectroscopy:

One-dimensional carbon spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 200-250 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often required.

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR spectra are acquired with or without proton decoupling. A spectral width appropriate for fluorinated compounds (which can be several hundred ppm) should be used. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key through-bond spin-spin coupling interactions within the this compound molecule.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. The presented data and methodologies are intended to assist researchers in the accurate identification and structural analysis of this and related fluorinated compounds.

An In-depth Technical Guide to the Dehydrochlorination Synthesis of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-1,1-difluoroethylene (R-1122a), a valuable fluorinated building block in the synthesis of pharmaceuticals and other fine chemicals. The focus of this document is on the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b), detailing thermal, catalytic, and liquid-phase methodologies.

Core Synthesis Pathways

The principal method for the synthesis of this compound involves the elimination of a molecule of hydrogen chloride (HCl) from 1,2-dichloro-1,1-difluoroethane. This can be achieved through high-temperature thermal induction or via catalytic processes, as well as through base-mediated elimination in a liquid phase.

Caption: General reaction scheme for the dehydrochlorination of HCFC-132b.

Quantitative Data Summary

The following table summarizes key quantitative data for the various dehydrochlorination methods described in this guide, allowing for easy comparison of reaction conditions and outcomes.

| Synthesis Method | Catalyst/Reagent | Temperature (°C) | Pressure (atm) | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) |

| Thermal Dehydrochlorination | None | 600 | Atmospheric | Not specified | ~70 | High | ~70 |

| Catalytic Dehydrochlorination | Activated Carbon with Barium/Strontium Chloride | 590 | Atmospheric | Not specified | High | High | High |

| Nitrogen-Doped Activated Carbon | 300 | Atmospheric | Not specified | High | >99 | High | |

| Liquid-Phase Dehydrochlorination | Potassium Hydroxide in Aqueous Methanol | Reflux | Atmospheric | Not specified | High | High | High |

| Sodium Hydroxide | Not specified | Atmospheric | Not specified | High | High | High |

Experimental Protocols

Gas-Phase Thermal Dehydrochlorination

This method relies on high temperatures to induce the elimination of HCl from HCFC-132b.

Experimental Workflow:

Caption: Workflow for gas-phase dehydrochlorination of HCFC-132b.

Methodology:

-

Vaporization: Liquid 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is vaporized at a controlled rate.

-

Gas Stream: The vaporized HCFC-132b is introduced into a stream of an inert gas, such as nitrogen.

-

Reaction: The gas mixture is passed through a heated reaction tube (e.g., made of nickel or a suitable alloy) maintained at 600°C.

-

Product Collection: The reaction effluent is passed through a cold trap (e.g., a dry ice/acetone bath at -78°C) to condense the this compound and any unreacted starting material.

-

Byproduct Removal: The non-condensable gas stream, containing hydrogen chloride, is passed through an alkaline scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl.

-

Purification: The collected crude product is purified by fractional distillation to yield pure this compound.

Gas-Phase Catalytic Dehydrochlorination

The use of a catalyst allows for the dehydrochlorination reaction to proceed at a lower temperature, which can improve selectivity and reduce energy consumption.

Catalyst Preparation (Example: Nitrogen-Doped Activated Carbon):

-

Impregnation: Activated carbon is impregnated with a nitrogen-containing precursor (e.g., melamine) in a suitable solvent.

-

Drying: The solvent is removed by evaporation under reduced pressure or by gentle heating.

-

Calcination: The impregnated activated carbon is calcined under an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 600-800°C) to incorporate nitrogen into the carbon matrix.

Methodology:

-

Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst.

-

Reaction: Vaporized HCFC-132b, mixed with an inert gas, is passed through the heated catalyst bed. The reaction temperature is dependent on the catalyst used but is typically in the range of 300-590°C.[1][2]

-

Product Collection and Purification: The product stream is processed in a similar manner to the thermal dehydrochlorination method, involving condensation, scrubbing of HCl, and fractional distillation.

Liquid-Phase Dehydrochlorination

This method utilizes a strong base in a suitable solvent to effect the elimination of HCl.

Experimental Workflow:

Caption: Workflow for the liquid-phase synthesis and workup of this compound.

Methodology:

-

Reaction Setup: A solution of potassium hydroxide in aqueous methanol is prepared in a reaction vessel equipped with a reflux condenser.

-

Addition of Substrate: 1,2-dichloro-1,1-difluoroethane (HCFC-132b) is added to the basic solution.

-

Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitoring by GC or other suitable analytical techniques is recommended).

-

Workup:

-

The reaction mixture is cooled and then poured into a separatory funnel containing water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable low-boiling organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification: The drying agent is removed by filtration, and the solvent is carefully removed by distillation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

References

- 1. [PDF] Construction of activated carbon-supported B3N3 doped carbon as metal-free catalyst for dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride | Semantic Scholar [semanticscholar.org]

- 2. Construction of activated carbon-supported B3N3 doped carbon as metal-free catalyst for dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Chloro-1,1-difluoroethylene stability and reactivity profile

An In-depth Technical Guide to the Stability and Reactivity of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as HCFO-1122, is an unsaturated hydrochlorofluorocarbon with the chemical formula CF₂=CHCl.[1] It is a planar molecule recognized for its unique reactivity, stemming from the combined electronic effects of the geminal fluorine atoms and the vinyl chlorine atom.[1] This compound serves as a key intermediate in various chemical syntheses and can also be found as a trace contaminant in certain hydrofluorocarbon (HFC) refrigerants, such as HFC-134a.[1] Its toxic nature and specific reactivity profile necessitate a thorough understanding of its stability and handling requirements.[1]

This guide provides a comprehensive overview of the stability and reactivity of this compound, presenting quantitative data, outlining its chemical behavior under various conditions, and offering representative experimental protocols for its use in a research setting.

Physicochemical and Structural Data

The fundamental physical and structural properties of this compound are crucial for its application and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 359-10-4[1][2][3] |

| Molecular Formula | C₂HClF₂[1] |

| Molar Mass | 98.48 g·mol⁻¹[1][4] |

| Appearance | Colorless, liquefied gas[4] |

| Boiling Point | -17.7 °C (255.5 K)[1] |

| Melting Point | -138.5 °C (134.7 K)[1] |

| Atmospheric Lifetime | 10 to 30 days[1] |

| Global Warming Potential (100-year) | 1.5 to 4.5[1] |

Table 2: Molecular Geometry of this compound

| Parameter | Value |

|---|---|

| Bond Length (C=C) | 1.303 Å[1] |

| Bond Length (C-Cl) | 1.731 Å[1] |

| Bond Length (C-F) | 1.320 - 1.321 Å[1] |

| Bond Length (C-H) | 1.083 Å[1] |

| Bond Angle (∠CCCl) | 121.0°[1] |

| Bond Angle (∠CCF) | 123.4° - 126.1°[1] |

| Bond Angle (∠CCH) | 128.3°[1] |

Stability and Safe Handling

While stable under standard storage conditions, this compound is a flammable, toxic gas that requires careful handling.[1]

3.1 Thermal and Chemical Stability The product is chemically stable under normal ambient conditions.[5] However, it is reactive and may undergo polymerization.[6] It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, or zinc.[6]

3.2 Conditions to Avoid To ensure stability and prevent hazardous reactions, the following conditions must be avoided:

-

Heat, sparks, open flames, and other ignition sources. [6][7]

-

Sunlight and exposure to temperatures exceeding 50 °C. [6]

-

Formation of aerosols. [7]

-

Static discharge. [7]

3.3 Hazardous Decomposition In the event of a fire, thermal decomposition can produce poisonous gases, including:

-

Carbon oxides (CO, CO₂)

-

Hydrogen chloride (HCl)[6]

-

Hydrogen fluoride (HF)[6]

-

Phosgene

-

Carbonyl fluoride

Containers are at risk of exploding when heated.[8]

3.4 Experimental Protocol: Safe Handling and Storage This protocol outlines the essential steps for safely handling and storing this compound in a research laboratory.

-

1. Engineering Controls:

-

2. Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., neoprene, nitrile rubber).[7]

-

Use chemical safety goggles and a face shield for eye and face protection.[6]

-

Wear suitable protective clothing, including a lab coat. Safety shoes are recommended.[6]

-

In case of inadequate ventilation, use a NIOSH-approved respirator.[6]

-

-

3. Handling Procedures:

-

4. Storage:

Reactivity Profile

The reactivity of this compound is dictated by its electronic structure. The two strongly electron-withdrawing fluorine atoms make the double bond electron-deficient, particularly at the difluorinated carbon, rendering it susceptible to nucleophilic attack.[6][9] Conversely, the non-fluorinated carbon is comparatively electron-rich, allowing for reactions with certain electrophiles.[9]

4.1 Photochemical Reactions Upon irradiation with ultraviolet (UV) light at a wavelength of 192 nm, this compound undergoes elimination of hydrogen chloride (HCl) to generate the highly reactive difluorovinylidene carbene (CF₂=C:).[1] This carbene can then react with other molecules.[1] A secondary pathway involves the elimination of hydrogen fluoride (HF) to produce chlorofluoroacetylene.[1]

Caption: Photochemical Decomposition Pathways.

4.2 Cycloaddition Reactions this compound acts as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[5][10][11] When heated with cyclopentadiene at 170°C, it forms bicyclic norbornene derivatives.[1] The reaction proceeds via a concerted mechanism where the diene adds across the electron-deficient double bond of the dienophile.[5]

Caption: Diels-Alder Reaction Schematic.

4.3 Addition Reactions The double bond of this compound can undergo various addition reactions.

-

Hydrogenation (Reduction): When heated with hydrogen gas, typically in the presence of a catalyst, the molecule is dechlorinated to yield 1,1-difluoroethane (CH₃CHF₂).[1]

-

Fluorination: The molecule can be further fluorinated. Reaction with HF over a chromium trioxide catalyst produces 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl).[1] With elemental fluorine at approximately -60°C, it forms 1-chloro-1,2,2,2-tetrafluoroethane (CF₃CHClF).[1]

-

Hydrosilylation: It reacts with trichlorosilane (HSiCl₃) via addition across the double bond. The primary product is trichloro-(2,2-difluoroethyl)silane, indicating the silicon adds to the carbon bearing the hydrogen and chlorine.[1]

Caption: Key Addition Reactions.

4.4 Nucleophilic Addition As a gem-difluoroalkene, the difluorinated carbon is intrinsically electrophilic due to the strong inductive effect of the fluorine atoms.[6][9] This makes it a prime target for nucleophilic attack. While many nucleophilic additions to gem-difluoroalkenes result in a subsequent β-fluoride elimination to yield a monofluoroalkene, "fluorine-retentive" strategies can be employed to form stable difluoromethylenated products.[6][12] Carboxylic acids, for example, can add across the double bond of substituted gem-difluoroacrylates under thermal conditions to form esters containing a -CF₂- unit.[6]

4.5 Oxidation this compound can be chemically degraded through oxidation. This property is utilized to remove it as an impurity from HFC-134a streams using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[1]

4.6 Polymerization The compound has the potential to polymerize, a characteristic common to many vinyl monomers.[6] While specific initiators for CF₂=CHCl are not detailed in the surveyed literature, the mechanism is expected to proceed via a free-radical pathway, analogous to the polymerization of vinylidene fluoride (1,1-difluoroethylene). This process would involve initiation, propagation, and termination steps to form a poly(chloro-difluoroethylene) polymer.

Caption: Conceptual Free-Radical Polymerization.

Representative Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on known reactions of this compound and related compounds.[1][13][14] They serve as a starting point and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before undertaking any new experimental work.

5.1 Protocol: [4+2] Cycloaddition with Cyclopentadiene

-

Objective: To synthesize the bicyclic norbornene derivative from this compound and cyclopentadiene.[1]

-

Apparatus: A high-pressure stainless-steel autoclave or a sealed heavy-walled glass tube, equipped with a magnetic stir bar and a pressure gauge.

-

Reagents:

-

This compound (gas)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)[14]

-

Anhydrous solvent (e.g., toluene or benzene, if required)

-

Inhibitor (e.g., hydroquinone, to prevent diene polymerization)

-

-

Procedure:

-

Add freshly cracked cyclopentadiene and a small amount of inhibitor to the pressure vessel.

-

Seal the vessel and cool it in a dry ice/acetone bath (-78 °C).

-

Evacuate the vessel using a vacuum line to remove air.

-

Introduce a known mass of this compound gas into the cooled vessel via condensation.

-

Allow the vessel to warm to room temperature behind a blast shield.

-

Place the vessel in a heating mantle or oil bath and heat to 170 °C.[1]

-

Maintain the temperature with stirring for 12-24 hours, monitoring the pressure.

-

After the reaction period, cool the vessel to room temperature, then to -78 °C before carefully venting any excess pressure.

-

Open the vessel and transfer the crude reaction mixture.

-

Remove the solvent and any unreacted starting material under reduced pressure.

-

Purify the resulting bicyclic adduct by vacuum distillation or column chromatography.

-

5.2 Protocol: Catalytic Hydrogenation to 1,1-Difluoroethane

-

Objective: To reduce this compound to 1,1-difluoroethane.[1]

-

Apparatus: A high-pressure hydrogenation reactor (e.g., Parr apparatus), gas inlet lines for hydrogen and the reactant, a pressure gauge, and a thermocouple.

-

Reagents:

-

This compound (gas)

-

Hydrogen gas (high purity)

-

Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)

-

Solvent (e.g., ethanol or ethyl acetate)

-

-

Procedure:

-

Carefully add the solvent and the Pd/C catalyst to the reactor vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reactor and purge the system several times with hydrogen gas to remove all air.

-

Cool the sealed reactor in a dry ice/acetone bath.

-

Introduce a known mass of this compound into the cooled vessel.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-500 psi).

-

Heat the reactor to the target temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. Re-pressurize as needed.

-

Once hydrogen uptake ceases, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen pressure in a well-ventilated area.

-

Purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

The product, 1,1-difluoroethane, is a gas at room temperature and can be collected from the headspace or isolated from the solvent by careful distillation.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ethene, 2-chloro-1,1-difluoro- [webbook.nist.gov]

- 3. This compound | 359-10-4 [chemicalbook.com]

- 4. Ethene, 2-chloro-1,1-difluoro- | C2HClF2 | CID 9664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Health and Safety Hazards of 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,1-difluoroethylene (CDE), also known as HCFC-1122, is a halogenated alkene with applications as an intermediate in chemical synthesis.[1] This guide provides a comprehensive overview of the known health and safety hazards associated with CDE, compiled from available safety data and toxicological literature. Due to a scarcity of specific quantitative toxicity data for CDE, information from structurally similar compounds is included to provide a more complete risk profile. This document covers physical and chemical properties, known health effects, metabolic pathways, and recommended experimental protocols for toxicological assessment, aimed at an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for understanding its behavior in a laboratory setting and for designing appropriate safety protocols.

| Property | Value |

| Molecular Formula | C₂HClF₂ |

| Molecular Weight | 98.48 g/mol [2] |

| CAS Number | 359-10-4[2] |

| Synonyms | 1,1-Difluoro-2-chloroethylene, HCFC-1122, R-1122[3] |

| Appearance | Colorless gas[3] |

| Boiling Point | -17.7 °C[2] |

| Melting Point | -138.5 °C[2] |

| Flash Point | Flammable gas[4] |

| Vapor Pressure | High |

| Solubility | Generally insoluble in water[5] |

Toxicological Profile

Acute Toxicity

This compound is considered a toxic unsaturated hydrochlorofluorocarbon.[2] Inhalation may cause anesthesia and asphyxiation.[3] As a liquefied gas, direct contact with the skin can cause frostbite.[4]

Table 2: Acute Toxicity Data for Structurally Similar Compounds

| Compound | CAS Number | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) |

| 1,2-Dichloro-1,1-difluoroethane | 1649-08-7 | ~25,000 mg/kg[6] | 110,000 mg/m³ (4-hour)[7] |

| 1,1-Dichloro-1-fluoroethane | 1717-00-6 | >5,000 mg/kg[8] | ~62,000 ppm (4-hour)[8] |

| 1,1-Difluoroethane | 75-37-6 | >1,500 mg/kg[9] | 383,000 ppm (4-hour, 1 death)[9] |

Disclaimer: The data presented in Table 2 are for structurally related compounds and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Subchronic and Chronic Toxicity

There are no specific subchronic or chronic toxicity studies available for this compound. However, studies on related compounds, such as 2-chloro-1,1,1,2-tetrafluoroethane (HCFC-124), have shown that repeated inhalation exposure can lead to decreased responsiveness to stimuli in animal models.[10]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has not been extensively studied. For the related compound 1-chloro-1,1-difluoroethane, in vitro and in vivo tests have not indicated genotoxic effects.[11] However, as a general class, haloalkanes are considered potential carcinogens due to their alkylating properties.[12]

Metabolism and Bioactivation

The toxicity of many halogenated hydrocarbons is linked to their metabolic activation into reactive intermediates. For haloalkenes, this often involves cytochrome P450-dependent oxidation and conjugation with glutathione.[4]

A study on the metabolism of this compound in rat hepatic microsomes suggests that its biotransformation involves the formation of an epoxide intermediate. This epoxide is then believed to undergo further reactions leading to the complete dehalogenation of the molecule. This metabolic pathway is significant as epoxide intermediates of other halogenated compounds are known to be reactive and can bind to cellular macromolecules, leading to toxicity. The metabolism is thought to be preferentially carried out by the phenobarbital- and ethanol-inducible forms of cytochrome P-450.

The metabolism of similar compounds, like 1,1-dichloro-2,2-difluoroethylene, has been shown to produce nephrotoxicity and hepatotoxicity through different bioactivation pathways. Glutathione conjugation can lead to the formation of a potent nephrotoxin, while an oxidative pathway involving epoxidation by hepatic mixed-function oxidases may be responsible for hepatotoxicity.

Below is a diagram illustrating the proposed metabolic activation pathway for this compound.

Health and Safety Hazards

Based on available safety data sheets and toxicological information on related compounds, the primary health and safety hazards of this compound are summarized in Table 3.

| Hazard Category | Description |

| Flammability | Flammable gas.[4] May form explosive mixtures with air. |

| Acute Inhalation Toxicity | May cause respiratory irritation, drowsiness, dizziness, and at high concentrations, anesthesia and asphyxiation.[3][4] |

| Skin and Eye Irritation | Causes skin and serious eye irritation.[4] |

| Dermal Contact | Contact with the liquefied gas can cause frostbite.[4] |

| Long-term Exposure | Potential for neurotoxic effects.[3] The carcinogenicity and reproductive toxicity have not been determined. |

| Reactivity | Thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[4] |

Experimental Protocols for Toxicological Assessment

For compounds with limited toxicological data like this compound, a tiered approach to testing is recommended, following established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Inhalation Toxicity (Following OECD Test Guideline 403)

This test is designed to determine the median lethal concentration (LC50) of a substance.

-

Test Animals: Typically, young adult rats of a single strain are used.

-

Exposure: Animals are exposed to the test substance as a gas at several concentration levels for a fixed period, usually 4 hours.

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality. Body weight is recorded, and a gross necropsy is performed on all animals.

-

Data Analysis: The LC50 is calculated from the concentration-response data.

Subchronic Inhalation Toxicity (Following OECD Test Guideline 413)

This 90-day study provides information on toxicity following repeated exposure.

-

Test Animals: Groups of rodents (e.g., 10 males and 10 females per group) are used.

-

Exposure: Animals are exposed for 6 hours per day, 5-7 days per week, for 90 days to at least three concentrations of the test substance, plus a control group.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical biochemistry analyses are conducted. A full histopathological examination is performed at the end of the study.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Genotoxicity Testing

A battery of in vitro tests is recommended to assess the potential for genotoxicity.

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying micronuclei.

The following diagram illustrates a general workflow for assessing the genotoxicity of a chemical.

Handling and Storage Recommendations

Given the hazardous properties of this compound, strict safety protocols must be followed.

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a flammable and toxic gas that presents significant health and safety risks. While specific quantitative toxicity data are lacking, information from related compounds and metabolic studies suggests a potential for acute toxicity upon inhalation and the formation of reactive intermediates that could lead to organ toxicity. Researchers, scientists, and drug development professionals must handle this chemical with extreme caution, adhering to stringent safety protocols. Further toxicological studies, following established OECD guidelines, are necessary to fully characterize its hazard profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. epa.gov [epa.gov]

- 7. arkema.com [arkema.com]

- 8. Ethene, 2-chloro-1,1-difluoro- | C2HClF2 | CID 9664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Oral Lethal Dose (LD50) in Male and Female Rats for CHR 8. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 11. Acute nephrotoxicity of 1,1-dichloroethylene in the rat after inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nationalacademies.org [nationalacademies.org]

Technical Guide: Material Safety Data Sheet for 2-Chloro-1,1-difluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for 2-Chloro-1,1-difluoroethylene (HCFO-1122), intended for use by professionals in research and development. It includes detailed information on its properties, hazards, handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an unsaturated hydrochlorofluorocarbon.[1] It is a colorless and flammable gas.[2][3]

| Property | Value |

| Chemical Formula | C₂HClF₂ |

| Molecular Weight | 98.48 g/mol [1][4] |

| CAS Number | 359-10-4[1][2][3] |

| Boiling Point | -17.7 °C (0.1 °F; 255.5 K)[1] |

| Melting Point | -138.5 °C (−217.3 °F; 134.7 K)[1] |

| Vapor Pressure | 3266.0 ± 0.1 mmHg at 25°C |

| Physical Description | Liquefied gas[4][5] |

Hazard Identification and Classification

This substance is classified as a flammable gas that can cause skin and eye irritation, as well as respiratory irritation and drowsiness or dizziness.[2][3][4] It may also displace oxygen and cause rapid suffocation.[2]

| Hazard Class | GHS Classification |

| Flammability | Flammable Gas, Category 2[2][3] |

| Gases Under Pressure | Liquefied gas[2] |

| Skin Corrosion/Irritation | Skin Irritation, Category 2[2][3][4] |

| Serious Eye Damage/Eye Irritation | Eye Irritation, Category 2A[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 (May cause respiratory irritation, May cause drowsiness or dizziness)[2][3][4] |

| Simple Asphyxiant | May displace oxygen and cause rapid suffocation[2] |

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Flammability Testing of Gases

The flammability of a gas is determined by assessing its ability to ignite and sustain a flame in the presence of air.

Methodology:

-

A standardized apparatus is used to create a mixture of the test gas and air at various concentrations.

-

An ignition source (e.g., a spark) is introduced to the mixture.

-

Observations are made to determine if ignition and flame propagation occur.

-

The lower and upper flammability limits (LFL and UFL), which are the minimum and maximum concentrations of the gas in air that will support combustion, are determined.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[3][6][7][8]

Methodology:

-

The test substance is applied to a small, shaved area of the skin of a laboratory animal, typically an albino rabbit.[3][6][7]

-

The application site is covered with a gauze patch for a 4-hour exposure period.[3][6]

-

After exposure, the patch and any residual substance are removed.[3][6]

-

The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[9]

-

The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed effects.[3][6]

Acute Inhalation Toxicity (OECD Guideline 403)

This study provides information on the health hazards arising from short-term inhalation exposure to a substance.[1][2][4][5]

Methodology:

-

Laboratory animals, usually rats, are exposed to the test substance at various concentrations in an inhalation chamber for a defined period, typically 4 hours.[1][2]

-

A control group is exposed to clean air under the same conditions.

-

Animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.[1][2]

-

Observations include changes in behavior, body weight, and any signs of illness.[1][2]

-

A gross necropsy is performed on all animals at the end of the observation period.[1][2]

-

The median lethal concentration (LC50), the concentration estimated to cause mortality in 50% of the test animals, is determined.[1][2]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This assay is used to assess the mutagenic potential of a chemical by its ability to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.[10]

Methodology:

-

Histidine-dependent strains of S. typhimurium and tryptophan-dependent strains of E. coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to ensure safety.

Handling:

-

Wear appropriate personal protective equipment, including protective gloves, chemical goggles, and respiratory protection if ventilation is inadequate.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

Storage:

-

Protect from sunlight and do not expose to temperatures exceeding 50°C.[2]

-

Keep containers tightly closed when not in use.[3]

-

Store cylinders securely chained to prevent physical damage.[2]

Incompatible Materials:

-

Alkali metals, finely divided metals (e.g., Al, Mg, Zn), and strong oxidizing agents.[2]

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to a spill or leak of this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. eurolab.net [eurolab.net]

- 3. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

An In-depth Technical Guide on the Environmental Impact and Atmospheric Lifetime of HCFO-1122

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact and atmospheric lifetime of 2-Chloro-1,1-difluoroethene (HCFO-1122). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the atmospheric degradation pathway of this compound.

Environmental Impact and Atmospheric Lifetime Data

| Parameter | Value | Reference |

| Chemical Formula | CF₂=CHCl | |

| Common Name | 2-Chloro-1,1-difluoroethene | |

| Atmospheric Lifetime | 10 to 30 days | [1] |

| Global Warming Potential (GWP), 100-year | 1.5 to 4.5 | [1] |

| Radiative Forcing Potential | 0.098 W m⁻² ppbv⁻¹ | [1] |

| Ozone Depletion Potential (ODP) | Not explicitly found, but considered negligible based on the properties of HCFOs. |

Experimental Protocols

The determination of the atmospheric lifetime and environmental impact of compounds like HCFO-1122 relies on established experimental and computational methodologies.

Determination of Atmospheric Lifetime via Reaction with OH Radicals

The primary method for determining the atmospheric lifetime of HCFO-1122 is by measuring the rate of its reaction with the hydroxyl (OH) radical, the atmosphere's primary cleaning agent.[2] This is typically conducted in a smog chamber using the relative rate technique.

Experimental Workflow:

References

Synonyms and alternative names for 2-Chloro-1,1-difluoroethylene

This technical guide provides a comprehensive overview of 2-Chloro-1,1-difluoroethylene, a significant compound in the field of fluorine chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical methods, and toxicological profile.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its identifiers is provided below to aid in literature searches and material identification.

| Identifier Type | Value |

| IUPAC Name | 2-chloro-1,1-difluoroethene[1] |

| CAS Number | 359-10-4[1] |

| Synonyms & Trade Names | 1,1-Difluoro-2-chloroethylene, 1-Chloro-2,2-difluoroethylene, 2,2-Difluoro-1-chloroethene, CF2=CHCl, F 1122, FC 1122, HCFC 1122, HCFO-1122, R 1122, u-HCFC-1122[1][2] |

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 2.1: Physical Properties

| Property | Value |

| Molecular Formula | C₂HClF₂ |

| Molar Mass | 98.48 g/mol [1] |

| Melting Point | -138.5 °C |

| Boiling Point | -17.7 °C[1] |

| Density | 1.274 g/cm³ |

| Flash Point | -75 °C |

Table 2.2: Spectroscopic Data

| Property | Value |

| Infrared Spectrum | Strong absorption bands at 751.1 cm⁻¹ (ν₁₀), 970.2 and 971.5 cm⁻¹ (ν₅), 1200.7 cm⁻¹ (ν₄), 1341.7 cm⁻¹ (ν₃), and 1747.5 cm⁻¹ (ν₂) |

| Weaker absorption bands at 577.4 and 578.0 cm⁻¹ (ν₇), 842.8 and 844.9 cm⁻¹ (ν₆), and 3135.9 cm⁻¹ (ν₁) |

Table 2.3: Molecular Geometry

| Parameter | Value |

| C=C Bond Length | 1.303 Å[1] |

| C-F(H) Bond Length | 1.321 Å[1] |

| C-F(Cl) Bond Length | 1.320 Å[1] |

| C-Cl Bond Length | 1.731 Å[1] |

| C-H Bond Length | 1.083 Å[1] |

| ∠CCF(H) Bond Angle | 123.4°[1] |

| ∠CCF(Cl) Bond Angle | 126.1°[1] |

| ∠CCH Bond Angle | 128.3°[1] |

| ∠CCCl Bond Angle | 121°[1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b). While specific reaction conditions can be proprietary, a general procedure based on established chemical principles is outlined below.

Objective: To synthesize this compound via dehydrochlorination.

Materials:

-

1,2-dichloro-1,1-difluoroethane (HCFC-132b)

-

A suitable base (e.g., potassium hydroxide)

-

A high-boiling point solvent (e.g., a high-molecular-weight alcohol or aprotic polar solvent)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glass reaction vessel with a reflux condenser, dropping funnel, and thermometer

-

Distillation apparatus

-

Gas-tight syringe for product collection or transfer

Procedure:

-

The reaction vessel is charged with the high-boiling point solvent and the base, and the mixture is heated to the desired reaction temperature under an inert atmosphere.

-

1,2-dichloro-1,1-difluoroethane is added dropwise to the heated mixture from the dropping funnel.

-

The reaction temperature is maintained to facilitate the elimination of hydrogen chloride.

-

The gaseous product, this compound, is continuously removed from the reaction vessel and passed through the distillation apparatus to separate it from any unreacted starting material or solvent vapors.

-

The purified product is collected in a cold trap or by using a gas-tight syringe.

-

The identity and purity of the synthesized this compound can be confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

A diagram of the general experimental workflow for the synthesis is provided below.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

A suitable capillary column (e.g., a low- to mid-polarity column)

-

Helium as the carrier gas

-

Gas-tight syringe for sample injection

Procedure:

-

Sample Preparation: Gaseous samples can be directly injected using a gas-tight syringe. Liquid samples containing the analyte should be prepared by dissolving them in a suitable volatile solvent.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.

-

Oven Temperature Program: An initial low temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure good separation of the analyte from other components.

-

Carrier Gas Flow Rate: Maintained at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is typically used.

-

Mass Range: Scanned over a mass range that includes the molecular ion and characteristic fragment ions of this compound.

-

-

Data Analysis: The retention time of the analyte is compared to that of a known standard. The mass spectrum of the analyte is compared to a reference spectrum for confirmation of its identity. Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Role in Drug Development and Toxicology

This compound is of interest to drug development professionals primarily due to its role as a metabolite of the inhalational anesthetic, halothane.[3][4] Understanding the metabolic fate of drugs is a critical aspect of pharmacology and toxicology.

Metabolic Pathway

The metabolism of halothane to this compound is a reductive process mediated by the cytochrome P-450 enzyme system in the liver.[3] This metabolic pathway is significant as the production of reactive metabolites can be associated with the hepatotoxicity sometimes observed with halothane administration.[3]

The proposed metabolic pathway is illustrated in the diagram below.

Toxicological Implications

The formation of this compound as a metabolite is a key consideration in the safety assessment of halothane. In vitro studies with rat hepatic microsomes have shown that this metabolic process is a cytochrome P-450 mediated reductive pathway.[3] The production of this and other reactive intermediates is linked to the potential for liver injury.[3] Further metabolism of 2-chloro-1,1-difluoroethene can lead to the release of fluoride ions and inactivation of cytochrome P-450 isozymes.[5]

Conclusion

This compound is a compound with significant relevance in both industrial and biomedical fields. Its well-defined chemical and physical properties, along with established, albeit general, synthetic and analytical methodologies, make it an accessible subject for further research. For professionals in drug development, its role as a metabolite of halothane underscores the importance of understanding the biotransformation of halogenated compounds and the potential for the formation of reactive and toxic intermediates. The information presented in this guide serves as a foundational resource for scientists and researchers working with or encountering this important fluorinated ethylene derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. canbipharm.com [canbipharm.com]

- 3. Factors affecting the formation of chlorotrifluoroethane and chlorodifluoroethylene from halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volatile metabolites and decomposition products of halothane in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulatory effects of halothane and isoflurane on fluoride release and cytochrome P-450 loss caused by metabolism of 2-chloro-1,1-difluoroethene, a halothane metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Fluoropolymers via Polymerization of 2-Chloro-1,1-difluoroethylene (CDFE)

Introduction: The Strategic Value of 2-Chloro-1,1-difluoroethylene (CDFE) in Fluoropolymer Design